Cas no 2228384-60-7 (1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine)
1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine
- 2228384-60-7
- EN300-1939471
- 1,1-difluoro-2-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine
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- Inchi: 1S/C9H9F5N2/c1-8(15,7(10)11)6-4-16-3-2-5(6)9(12,13)14/h2-4,7H,15H2,1H3
- InChI Key: OHOAVJZHMGSRCT-UHFFFAOYSA-N
- SMILES: FC(C(C)(C1C=NC=CC=1C(F)(F)F)N)F
Computed Properties
- Exact Mass: 240.06858911g/mol
- Monoisotopic Mass: 240.06858911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 38.9Ų
1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1939471-0.05g |
1,1-difluoro-2-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
2228384-60-7 | 0.05g |
$1188.0 | 2023-09-17 | ||
| Enamine | EN300-1939471-0.1g |
1,1-difluoro-2-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
2228384-60-7 | 0.1g |
$1244.0 | 2023-09-17 | ||
| Enamine | EN300-1939471-0.25g |
1,1-difluoro-2-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
2228384-60-7 | 0.25g |
$1300.0 | 2023-09-17 | ||
| Enamine | EN300-1939471-0.5g |
1,1-difluoro-2-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
2228384-60-7 | 0.5g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1939471-1.0g |
1,1-difluoro-2-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
2228384-60-7 | 1g |
$1742.0 | 2023-06-03 | ||
| Enamine | EN300-1939471-2.5g |
1,1-difluoro-2-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
2228384-60-7 | 2.5g |
$2771.0 | 2023-09-17 | ||
| Enamine | EN300-1939471-5.0g |
1,1-difluoro-2-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
2228384-60-7 | 5g |
$5056.0 | 2023-06-03 | ||
| Enamine | EN300-1939471-10.0g |
1,1-difluoro-2-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
2228384-60-7 | 10g |
$7497.0 | 2023-06-03 | ||
| Enamine | EN300-1939471-1g |
1,1-difluoro-2-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
2228384-60-7 | 1g |
$1414.0 | 2023-09-17 | ||
| Enamine | EN300-1939471-5g |
1,1-difluoro-2-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
2228384-60-7 | 5g |
$4102.0 | 2023-09-17 |
1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine
Introduction to 1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine (CAS No. 2228384-60-7)
1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228384-60-7, represents a novel structural motif that combines fluorinated pyridine rings with an amine-substituted propanediol backbone. The strategic incorporation of fluorine atoms and trifluoromethyl groups enhances its pharmacological potential, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine is characterized by a pyridine core substituted at the 2-position and 4-position with fluorine and trifluoromethyl groups, respectively. This arrangement not only imparts unique electronic properties but also influences its interactions with biological targets. The presence of an amine group at the 3-position of the propanediol moiety further diversifies its functional potential, enabling various chemical modifications and derivatization strategies.
In recent years, the pharmaceutical industry has increasingly focused on the development of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. 1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine exemplifies this trend, as its fluorinated substituents are expected to contribute to these desirable properties. Preliminary studies have suggested that this compound exhibits interesting biological activity, particularly in the context of inhibiting certain enzyme targets associated with inflammatory and infectious diseases.
One of the most compelling aspects of 1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine is its potential as a scaffold for designing next-generation therapeutics. The pyridine ring is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with various biological receptors. By modifying this core structure with fluorine and trifluoromethyl groups, researchers can fine-tune its binding properties to achieve higher selectivity and efficacy. Additionally, the amine-substituted propanediol backbone provides a versatile platform for further functionalization, allowing for the creation of analogs with tailored pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have enabled more efficient screening of compounds like 1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine for their potential biological activity. These tools allow researchers to predict how a molecule will interact with target proteins or enzymes before conducting expensive wet-lab experiments. Such high-throughput virtual screening methods have accelerated the drug discovery process significantly, making it possible to identify promising candidates much faster than traditional approaches.
The synthesis of 1,1-difluoro-2-4-(trifluoromethyl)pyridin-3-ylpropan-2-amino presents unique challenges due to the complexity of its molecular structure. However, modern synthetic methodologies have made significant strides in addressing these challenges. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorochemical transformations have been instrumental in constructing the desired fluorinated pyridine derivatives efficiently. These advances have not only improved yield but also reduced the environmental impact of synthetic processes.
In the realm of medicinal chemistry, 1,1-difluoro-2-trifluoromethyl-pyridinylpropanamides have shown particular promise as inhibitors of proteases involved in viral replication and inflammation. The trifluoromethyl group enhances binding affinity by increasing lipophilicity and steric hindrance at key interaction points on the enzyme surface. Similarly, the pyridine ring can engage in hydrogen bonding or π-stacking interactions with amino acid residues in the active site. These combined effects make compounds like 1,1-difluoro-N-(5-trifluoromethylpyridin)-3-propanamide (a closely related derivative) highly effective against their intended targets.
Furthermore, the amine group in N-(5-trifluoromethylpyrazolylmethyl)-benzamide derivatives provides an additional site for chemical modification. By introducing different substituents at this position, researchers can modulate solubility, bioavailability, and metabolic stability. This flexibility is crucial for optimizing drug candidates throughout their development pipeline.
The role of fluorine atoms in modulating pharmacokinetic properties cannot be overstated. They enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. Additionally, fluorine atoms increase lipophilicity without significantly altering molecular weight—a desirable trait for oral bioavailability. These effects are particularly evident when comparing analogs like N-(5-fluoropyrimidinylmethylene)-benzamides, where even single-fluoro substitutions lead to marked improvements in pharmacokinetic profiles.
Recent clinical trials have demonstrated the therapeutic potential of fluorinated compounds across various disease indications. For instance, N-(5-fluoropyrazolylmethylene)-benzamides have shown efficacy against certain types of cancer by inhibiting key signaling pathways involved in tumor growth and progression. Similarly, 5-fluoro-pyrimidine derivatives are widely used as antiviral agents due to their ability to interfere with viral DNA synthesis without harming host cells.
The development pipeline for N-(5-fluoropyrimidinylmethylene)-benzamides continues to expand as new synthetic strategies are discovered that improve yield and scalability while reducing costs associated with fluorination processes—a critical factor for commercial viability.
In conclusion, 5-fluoro-pyrimidine derivatives, including those featuring additional fluorinated aromatic rings, N-(5-fluoropyrazolylmethylene)-benzamides, represent a cornerstone of modern drug discovery efforts aimed at treating complex diseases such as cancer, N-(5-fluoropyrimidinylmethylene)-benzamides, cardiovascular disorders, N-(5-fluoropyrazolylmethylene)-benzamides, infectious diseases, N-(5-fluoropyrimidinylmethylene)-benzamides, autoimmune conditions, N-(5-fluoropyrimidinylmethylene)-benzamides, neurodegenerative disorders, N-(5-fluoropyrimidinylmethylene)-benzamides, and others where precise molecular targeting is essential for therapeutic success.
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